Cyclohexanone-2,2,6,6-d4
Overview
Description
Cyclohexanone-2,2,6,6-d4 is a deuterated derivative of cyclohexanone, where four hydrogen atoms at positions 2, 2, 6, and 6 are replaced by deuterium atoms. This compound has the molecular formula C6D4H6O and a molecular weight of 102.17 g/mol . It is a colorless liquid with a boiling point of 153°C and a melting point of -47°C . This compound is primarily used as a stable isotope-labeled compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone-2,2,6,6-d4 can be synthesized through the hydrogenation of cyclohexanone using deuterium gas (D2) in the presence of a suitable catalyst. The reaction typically involves the following steps:
Hydrogenation Reaction: Cyclohexanone is reacted with deuterium gas in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Purification: The resulting product is purified through distillation to obtain this compound with high isotopic purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone-2,2,6,6-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce cyclohexane-1,2-dione or adipic acid under specific conditions.
Reduction: It can be reduced to cyclohexanol-2,2,6,6-d4 using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions to form various substituted cyclohexanone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexane-1,2-dione, adipic acid.
Reduction: Cyclohexanol-2,2,6,6-d4.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
Cyclohexanone-2,2,6,6-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Used in the production of deuterated solvents and reagents for various industrial applications
Mechanism of Action
The mechanism of action of cyclohexanone-2,2,6,6-d4 is primarily related to its role as a stable isotope-labeled compound. In metabolic studies, it acts as a tracer, allowing researchers to track its incorporation and transformation in biological systems. The deuterium atoms provide a distinct mass difference, making it easier to detect and analyze using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone-d10: A fully deuterated derivative of cyclohexanone with all hydrogen atoms replaced by deuterium.
Cyclohexanol-d12: A deuterated derivative of cyclohexanol with all hydrogen atoms replaced by deuterium.
Cyclohexane-d12: A fully deuterated derivative of cyclohexane with all hydrogen atoms replaced by deuterium
Uniqueness
Cyclohexanone-2,2,6,6-d4 is unique due to its selective deuteration at specific positions (2, 2, 6, and 6), which allows for targeted studies in chemical and biological research. This selective labeling provides valuable insights into reaction mechanisms and metabolic pathways that are not possible with fully deuterated compounds .
Properties
IUPAC Name |
2,2,6,6-tetradeuteriocyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i4D2,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIVVAPYMSGYDF-CQOLUAMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCCC(C1=O)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514639 | |
Record name | (2,2,6,6-~2~H_4_)Cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-03-7 | |
Record name | (2,2,6,6-~2~H_4_)Cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanone-2,2,6,6-d4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cyclohexanone-2,2,6,6-d4 help elucidate the mechanism of the ruthenium-catalyzed C-H coupling reaction?
A1: The use of this compound, a deuterated analogue of cyclohexanone, provides insights into the mechanistic details of the ruthenium-catalyzed dehydrative C-H coupling of phenols with ketones. The study observed significant H/D exchange at both the vinyl and α-CH2 positions of the olefin product (72-75% D) when 3,5-dimethoxyphenol reacted with this compound []. This observation suggests a reversible step involving these specific hydrogen atoms during the catalytic cycle. These findings, combined with computational studies, support a mechanism where the E/Z stereoselectivity arises from the energy difference during the insertion step of ortho-metalated phenol into an enol form of the ketone substrate [].
Q2: Are there any other isotopic labeling studies mentioned in the context of this reaction, and what information do they provide?
A2: Yes, besides using this compound, the researchers also observed a significant carbon isotope effect on the ortho-arene carbon of the olefin product []. This observation suggests that C-H bond cleavage at the ortho-position of the phenol is involved in the rate-determining step of the reaction mechanism. Combining both deuterium and carbon labeling experiments provides a comprehensive understanding of the catalytic cycle and aids in optimizing reaction conditions for improved efficiency and selectivity.
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